![molecular formula C11H11F3O3S B3072566 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid CAS No. 1016775-83-9](/img/structure/B3072566.png)
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid
描述
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethoxy group attached to a benzyl thioether, which is further connected to a propanoic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable subject for various studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzyl bromide: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzyl alcohol with hydrobromic acid in the presence of a catalyst.
Thioether Formation: The 4-(trifluoromethoxy)benzyl bromide is then reacted with thiopropanoic acid under basic conditions to form the thioether linkage.
Final Acidification: The resulting product is acidified to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
科学研究应用
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
相似化合物的比较
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl bromide
Comparison:
- Unique Properties: The presence of both the trifluoromethoxy group and the thioether linkage in 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid distinguishes it from similar compounds. This unique combination imparts distinct chemical reactivity and biological activity.
- Chemical Reactivity: Compared to 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the thioether linkage in this compound provides additional sites for chemical modification and functionalization .
属性
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXIZWTJNBYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
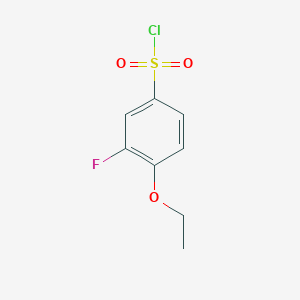
![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
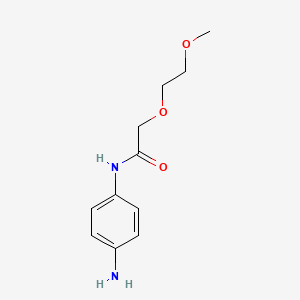
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)
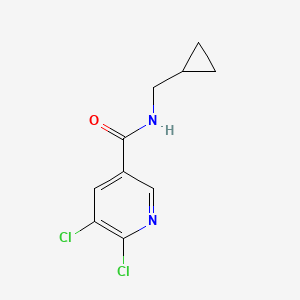
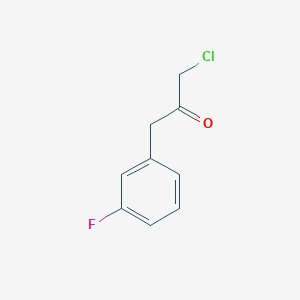
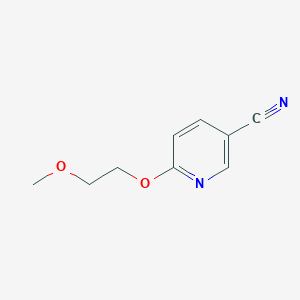


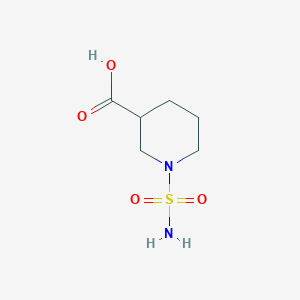
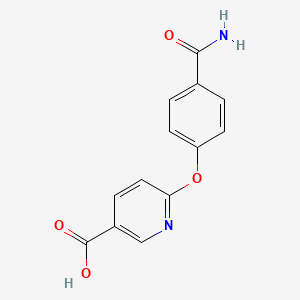
![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
